4-(Chloromethyl)-2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazole
Overview
Description
4-(Chloromethyl)-2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazole is a synthetic organic compound that belongs to the oxazole family This compound is characterized by the presence of a chloromethyl group, a dimethoxyphenyl group, and a methyl group attached to the oxazole ring
Scientific Research Applications
4-(Chloromethyl)-2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
Mode of action
Similar compounds are known to form a protective layer on the metal surface, preventing interaction with corrosive agents .
Result of action
As a potential corrosion inhibitor, the primary result of this compound’s action would be the protection of metal surfaces from corrosion .
Action environment
The efficacy and stability of this compound, like many others, could be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For example, the corrosion inhibition study was conducted in a hydrochloric acid solution .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazole typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via a chloromethylation reaction using formaldehyde and hydrochloric acid.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride and a Lewis acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of derivatives with different substituents.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding oxazole derivatives.
Reduction Reactions: Reduction of the oxazole ring can lead to the formation of dihydrooxazole derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides, typically under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications.
Comparison with Similar Compounds
Similar Compounds
- 4-(Chloromethyl)-2-(3,4-dimethoxyphenyl)-1,3-oxazole
- 4-(Chloromethyl)-2-(3,4-dimethoxyphenyl)-5-ethyl-1,3-oxazole
- 4-(Chloromethyl)-2-(3,4-dimethoxyphenyl)-5-phenyl-1,3-oxazole
Uniqueness
4-(Chloromethyl)-2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazole is unique due to the specific combination of functional groups that confer distinct chemical reactivity and potential biological activity. The presence of the chloromethyl group allows for versatile chemical modifications, while the dimethoxyphenyl group enhances its interaction with biological targets.
Properties
IUPAC Name |
4-(chloromethyl)-2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3/c1-8-10(7-14)15-13(18-8)9-4-5-11(16-2)12(6-9)17-3/h4-6H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEJNAPEPLYACX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=C(C=C2)OC)OC)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70653269 | |
Record name | 4-(Chloromethyl)-2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70653269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
907200-66-2 | |
Record name | 4-(Chloromethyl)-2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70653269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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